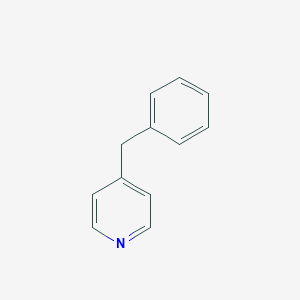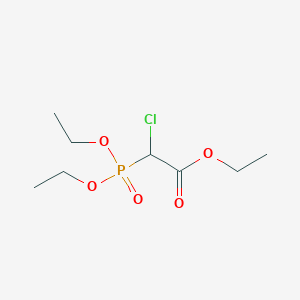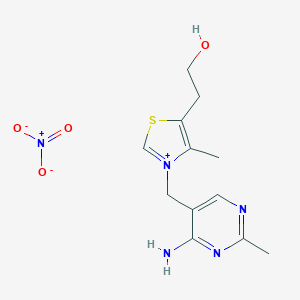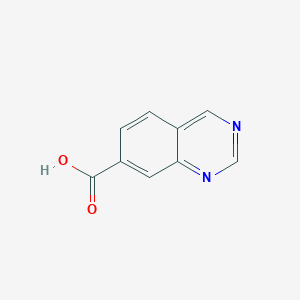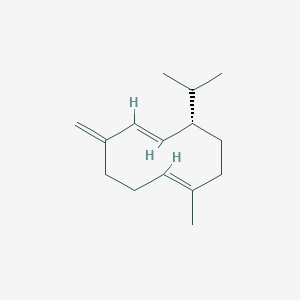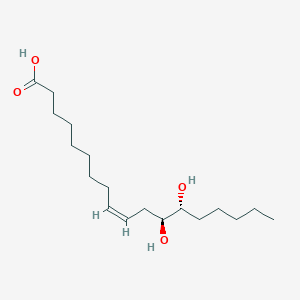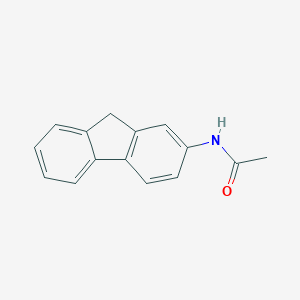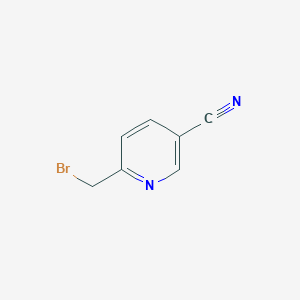
6-(Bromomethyl)nicotinonitrile
概要
説明
6-(Bromomethyl)nicotinonitrile is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . It is also known by its synonym, 2-(Bromomethyl)-5-cyanopyridine . This compound is characterized by the presence of a bromomethyl group attached to a nicotinonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学的研究の応用
6-(Bromomethyl)nicotinonitrile has several applications in scientific research:
作用機序
While the specific mechanism of action of 6-(Bromomethyl)nicotinonitrile is not mentioned in the search results, it is noted that the compound has been used in the synthesis of oxadiazoles, which are selective S1P receptor agonists . S1P receptors are involved in a variety of biological processes, including immune response regulation and cardiovascular function .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-(Bromomethyl)nicotinonitrile involves the bromination of 6-methylnicotinonitrile. The reaction is typically carried out in 1,2-dichloroethane with N-bromosuccinimide (NBS) as the brominating agent and 2,2’-azobis(isobutyronitrile) (AIBN) as the radical initiator. The reaction mixture is heated to 80°C and stirred for 14 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of NBS and AIBN in a controlled environment ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 6-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinonitrile derivatives can be formed.
Oxidation and Reduction Products: Oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
類似化合物との比較
- 2-(Bromomethyl)-6-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-methylpyridine hydrobromide
- 4-Bromo-2,6-bis(bromomethyl)pyridine
- 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
- 2,6-Bis(bromomethyl)pyridine
Comparison: 6-(Bromomethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
6-(bromomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCGOMIAXFNYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620240 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158626-15-4 | |
| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
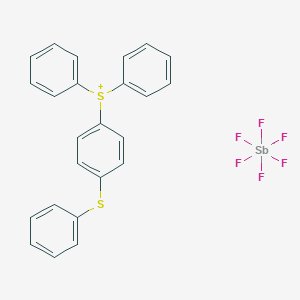
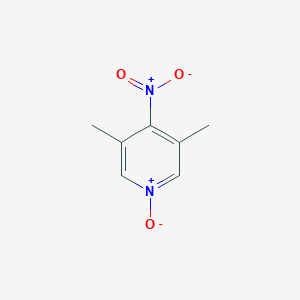
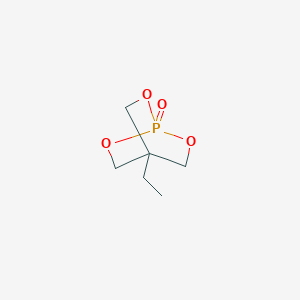
![1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-](/img/structure/B57810.png)
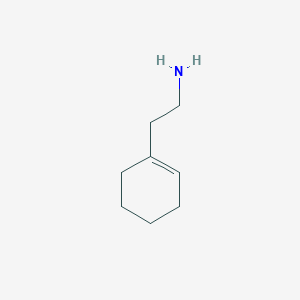
![Furo[3,4-c]pyridine-1,3-dione](/img/structure/B57819.png)
![2-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B57821.png)
